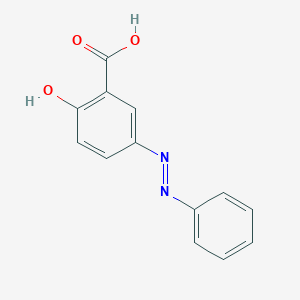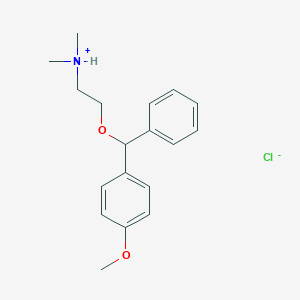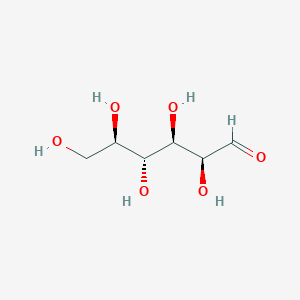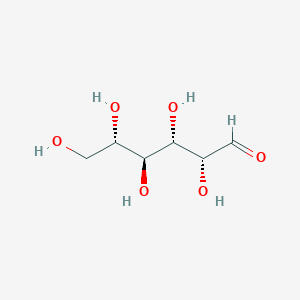
5-(2-Fluoroetil)-2'-desoxiuridina
Descripción general
Descripción
5-(2-Fluoroethyl)-2’-deoxyuridine is a synthetic nucleoside analog that incorporates a fluorine atom into its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Aplicaciones Científicas De Investigación
5-(2-Fluoroethyl)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
- These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
- This disruption leads to DNA strand breaks , inhibiting bacterial cell division and ultimately causing cell death .
- By disrupting these processes, Fleroxacin prevents bacteria from maintaining their genetic material and carrying out essential functions .
- Notably, concentrations in bile, nasal secretions, seminal fluid, lung, bronchial mucosa, and ovaries can be 2-3 times higher than in plasma .
- Approximately 38% of an orally administered dose is excreted in urine within 48 hours .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoroethyl)-2’-deoxyuridine typically involves the fluorination of a precursor molecule. One common method is the nucleophilic substitution reaction where a suitable leaving group on the precursor is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Fluoroethyl)-2’-deoxyuridine may involve a multi-step synthesis starting from commercially available starting materials. The process includes the protection of functional groups, selective fluorination, and subsequent deprotection to yield the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluoroethyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various uracil derivatives, dihydro analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another fluorinated nucleoside analog used in cancer therapy.
2’-Fluoro-2’-deoxyuridine: Similar structure but with the fluorine atom at a different position.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of fluorine.
Uniqueness
5-(2-Fluoroethyl)-2’-deoxyuridine is unique due to the specific positioning of the fluorine atom, which enhances its stability and bioavailability compared to other nucleoside analogs. This positioning also allows for selective targeting of viral and cancerous cells, making it a promising candidate for therapeutic applications.
Propiedades
IUPAC Name |
5-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQCEKLDQAQFI-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910598 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108008-61-3 | |
| Record name | 5-(2-Fluoroethyl)-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of fluorine atoms in FEDU and its analogs impact their antiviral activity against herpesviruses?
A1: Research indicates that the addition of fluorine atoms, particularly at the 2' position of the arabinose sugar and the 2-position of the ethyl side chain, significantly enhances antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2, and Varicella Zoster Virus (VZV) []. For instance, FEFAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-fluoroethyl)-1H,3H- pyrimidine-2,4-dione), containing fluorine at both positions, demonstrated the most potent antiviral activity against all three viruses compared to FEDU or CEFAU (5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-1H,3H-pyr imidine- 2,4-dione) []. While the exact mechanism is not fully elucidated in the provided research, this enhanced activity is likely linked to alterations in nucleoside conformation, affecting its binding affinity to viral enzymes or incorporation into viral DNA.
Q2: What challenges were encountered during the synthesis of FEDU and its analogs, and how were they addressed?
A2: One challenge was achieving a desirable ratio of β to α anomers during the glycosylation step in the synthesis of FEDU analogs []. Researchers observed varying β/α ratios depending on the reaction conditions and protecting groups used. For example, using 3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-erythro-pentofuranosyl chloride as the sugar moiety with N,O-bis(trimethylsilyl)trifluoroacetimide as a silylating reagent yielded a slightly improved β/α ratio (>2:1) for the synthesis of compound 14, a 4-O-methyl protected FEDU analog []. Additionally, nucleophilic fluorination of a key tosylate precursor yielded not only the desired fluorinated product but also a significant amount of an unexpected chloro-substituted product []. This highlights the need for careful optimization of reaction conditions to achieve high yields and purity of the target fluorinated nucleoside analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)





![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)






